

A Technical Guide to the Physicochemical Properties of Lithium Cobalt Oxide (LiCoO₂) Powder

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Compound of Interest

Compound Name: *Lithium cobalt(III) oxide*

Cat. No.: *B084905*

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Introduction: Lithium cobalt oxide (LiCoO₂), a key cathode material, has been instrumental in the commercialization and widespread adoption of lithium-ion batteries (LIBs).[1] Its high volumetric and gravimetric energy density, coupled with a high operating potential, has made it the dominant choice for portable electronics like computers and smartphones.[2] This technical guide provides an in-depth overview of the core physicochemical properties of LiCoO₂ powder, detailing its structural, morphological, and electrochemical characteristics. It also outlines the standard experimental protocols for its synthesis and characterization, serving as a comprehensive resource for materials scientists, chemists, and battery researchers.

General and Structural Properties

Lithium cobalt oxide is a dark blue or bluish-gray inorganic powder, insoluble in water.[3][4][5] The commercially viable form is the high-temperature phase (HT-LiCoO₂), which possesses a layered crystal structure essential for its function as an intercalation cathode.[1][6] In this structure, lithium and cobalt ions occupy alternating layers of octahedral sites between close-packed planes of oxygen ions, facilitating the reversible movement of lithium ions during charge and discharge cycles.[1][7]

Table 1: General Properties of Lithium Cobalt Oxide

Property	Value
Chemical Formula	LiCoO ₂ [3][8]
Molar Mass	~97.87 g/mol [3][9]
Appearance	Dark blue / bluish-gray powder[3][4]
CAS Number	12190-79-3[2]

| True Density | ~5.1 g/cm³[1] |

The material can also exist in a low-temperature (LT-LiCoO₂) form with a spinel-like structure, but this phase exhibits inferior electrochemical performance and is not typically used commercially.[6][10][11] The HT-phase belongs to the hexagonal crystal system with an α -NaFeO₂ type structure.[1][6]

Table 2: Crystallographic Data for High-Temperature (HT) LiCoO₂

Property	Value
Crystal System	Hexagonal (Rhombohedral)[1][6]
Space Group	R-3m[1][11]
Lattice Constant 'a'	~2.816 Å[12]

| Lattice Constant 'c' | ~14.053 Å[12] |

Physical and Morphological Properties

The physical characteristics of LiCoO₂ powder, such as particle size and surface area, are critical as they directly influence battery performance metrics like rate capability and cycle life. [13] These properties are heavily dependent on the chosen synthesis method. While high-temperature solid-state reactions may produce larger, irregular particles, soft-chemistry routes like sol-gel or precipitation methods can yield finer particles with more controlled morphologies. [14][15][16] The powder typically consists of agglomerates of smaller primary crystallites.[14]

Table 3: Typical Physical and Morphological Properties of LiCoO₂ Powder

Property	Typical Value Range
Average Particle Size (D50)	5 - 17 μm [13][17]
Specific Surface Area (BET)	0.2 - 0.6 m^2/g [2][17]

| Tap Density | > 2.6 g/cm^3 [17] |

Electrochemical Properties

LiCoO_2 is valued for its high theoretical capacity and stable, high operating voltage.[2] However, in practice, only about half of the lithium ions can be reversibly extracted to maintain the structural integrity of the crystal lattice.[6][18] Charging to voltages above 4.2 V can unlock higher capacity but often leads to irreversible phase transitions (from hexagonal to monoclinic), oxygen loss, and reactions with the electrolyte, resulting in rapid capacity degradation.[1][6] Therefore, commercial cells limit the charge voltage to preserve cycle life.[6]

Table 4: Key Electrochemical Performance Metrics for LiCoO_2

Property	Value
Theoretical Specific Capacity	274 mAh/g [1][2]
Practical Reversible Capacity	~140 - 165 mAh/g (when cycled to ~4.2 V)[2][6][18]
Nominal Voltage	~3.7 - 4.2 V vs. Li/Li^+ [2][5]

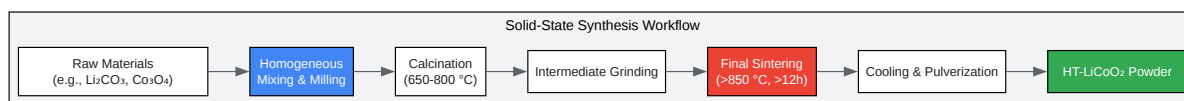
| Main Discharge Platform | ~3.94 V[6] |

Synthesis and Characterization Protocols

Synthesis Methodologies

The most prevalent commercial synthesis route is the high-temperature solid-state reaction.[15][19] This method involves intimately mixing precursors, such as lithium carbonate (Li_2CO_3) and cobalt (II,III) oxide (Co_3O_4), followed by calcination at high temperatures (e.g., $>850^\circ\text{C}$) for extended periods to form the desired HT- LiCoO_2 phase.[15] Alternative soft-chemistry routes

(e.g., sol-gel, combustion, precipitation) are also used, particularly in research settings, to achieve better control over particle size and morphology at lower temperatures.[8][14][19]



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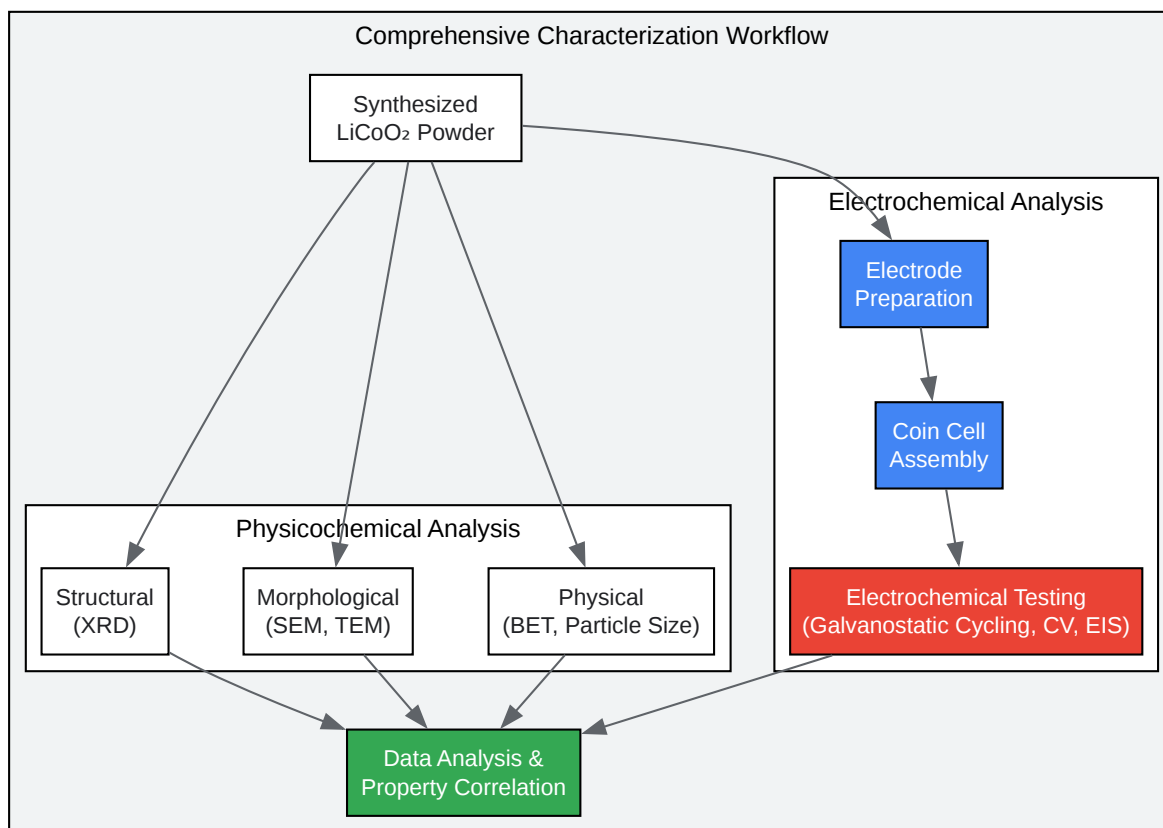
Logical workflow for solid-state synthesis of LiCoO₂.

Characterization Protocols

A multi-technique approach is necessary to fully characterize LiCoO₂ powder. The following protocols describe standard methodologies for evaluating its key properties.

- **Sample Preparation:** A small amount of LiCoO₂ powder is finely ground in an agate mortar to ensure random crystallite orientation. The powder is then packed into a sample holder, ensuring a flat, level surface.
- **Instrument Setup:** A powder X-ray diffractometer with a Cu K α radiation source is typically used.[12]
- **Data Collection:** The sample is scanned over a 2 θ range (e.g., 10-80 degrees) with a slow scan speed to obtain a high-resolution diffraction pattern.
- **Data Analysis:** The resulting pattern is compared to standard JCPDS card data (e.g., No. 50-0653) for phase identification.[14] Rietveld refinement can be performed on the data to calculate precise lattice parameters and confirm the space group (R-3m).[20]
- **Sample Preparation:** A small quantity of the LiCoO₂ powder is dispersed onto a carbon adhesive tab mounted on an SEM stub. The sample is then sputter-coated with a thin conductive layer (e.g., gold or platinum) to prevent charging under the electron beam.

- **Imaging:** The stub is loaded into the SEM chamber. Images are captured at various magnifications (e.g., 1,000x to 50,000x) using an appropriate accelerating voltage (e.g., 5-15 kV) to visualize particle size, shape, and surface morphology.[8][12]
- **Sample Preparation (Degassing):** A precisely weighed sample of LiCoO_2 powder (typically 0.5-5 g) is placed in a sample tube.[21] The sample is then degassed under vacuum or a flow of inert gas (e.g., nitrogen) at an elevated temperature (e.g., 200°C) for several hours to remove adsorbed moisture and other surface contaminants.[21]
- **Analysis:** The sample tube is transferred to the analysis port of a gas sorption analyzer. The analysis is performed by adsorbing nitrogen gas onto the sample surface at liquid nitrogen temperature (77 K).[21]
- **Data Processing:** The amount of gas adsorbed at various relative pressures (P/P_0) is measured. The Brunauer-Emmett-Teller (BET) equation is then applied to the data, typically in the P/P_0 range of 0.05 to 0.3, to calculate the specific surface area in m^2/g . [21]
- **Electrode Slurry Preparation:** LiCoO_2 powder (active material), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) in a suitable solvent (e.g., NMP) to form a homogeneous slurry.[8]
- **Electrode Fabrication:** The slurry is coated onto an aluminum foil current collector using a doctor blade, followed by drying in a vacuum oven to remove the solvent. Circular electrodes are then punched out from the coated foil.
- **Coin Cell Assembly:** A 2032-type coin cell is assembled in an argon-filled glove box. The cell consists of the prepared LiCoO_2 cathode, a lithium metal anode, a separator, and a liquid electrolyte (e.g., 1 M LiPF_6 in a mixture of organic carbonates).[22]
- **Testing:** The assembled cell is connected to a battery cycler. It is charged and discharged between set voltage limits (e.g., 3.0-4.2 V) at a constant current (a specific C-rate, where 1C corresponds to a full discharge in one hour).[23][24] Key data, including specific capacity (mAh/g), coulombic efficiency, and capacity retention over multiple cycles, are recorded and analyzed.



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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Lithium Cobalt Oxide (LiCoO_2) Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084905#physicochemical-properties-of-lithium-cobalt-oxide-powder>]

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